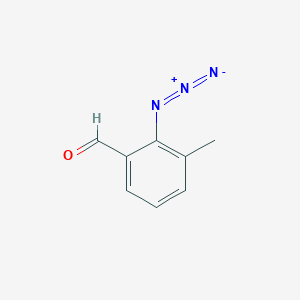

2-Azido-3-methylbenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

113302-67-3 |

|---|---|

Molecular Formula |

C8H7N3O |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-azido-3-methylbenzaldehyde |

InChI |

InChI=1S/C8H7N3O/c1-6-3-2-4-7(5-12)8(6)10-11-9/h2-5H,1H3 |

InChI Key |

JXLXOOGBLHLSIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azido 3 Methylbenzaldehyde and Analogous Ortho Azido Benzaldehydes

Divergent Synthetic Routes to the 2-Azidoaryl Aldehyde Core

The general framework for constructing 2-azidoaryl aldehydes often begins with appropriately substituted aromatic precursors. The key transformations involve either the direct introduction of the formyl group onto an azido-functionalized arene or, more commonly, the conversion of a pre-functionalized benzaldehyde (B42025) derivative.

A prevalent strategy for the synthesis of 2-azidoaryl aldehydes involves the use of halogenated benzaldehydes as starting materials. The halogen atom, typically chlorine or bromine, serves as a leaving group for the subsequent introduction of the azide (B81097) moiety.

One of the most direct methods is the nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This approach is particularly effective when the aromatic ring is activated by electron-withdrawing groups. For instance, 2-chloro-5-nitrobenzaldehyde (B167295) can be converted to 2-azido-5-nitrobenzaldehyde by treatment with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). amazonaws.com The reaction proceeds by the addition of the azide nucleophile to the carbon bearing the halogen, followed by the elimination of the halide ion.

Another sophisticated strategy involves directed ortho-metalation. beilstein-journals.orgd-nb.info This method allows for the specific introduction of a halogen at the position ortho to a directing group. For the synthesis of an ortho-bromobenzaldehyde, the aldehyde functionality is first protected, for example as an oxazoline (B21484). beilstein-journals.orgd-nb.info This oxazoline group then directs a metalating agent, such as TMPMgCl·LiCl (Turbo-Grignard reagent), to the adjacent ortho position. Quenching the resulting arylmetal species with an electrophilic bromine source, like 1,2-dibromotetrachloroethane, installs the bromine atom. beilstein-journals.orgd-nb.info Subsequent deprotection of the aldehyde group yields the desired ortho-halogenated benzaldehyde, which is then ready for azidation.

Table 1: Representative Conversion from Halogenated Precursors

| Starting Material | Reagents | Product | Reference(s) |

|---|---|---|---|

| 2-Chloro-5-nitrobenzaldehyde | Sodium azide, DMF | 2-Azido-5-nitrobenzaldehyde | amazonaws.com |

The introduction of the azide group is a critical step in the synthesis of the target compounds. Several methods are available, with the choice depending on the nature of the substrate.

Nucleophilic Substitution of Halides : As mentioned, the most common method is the substitution of an aryl halide with an azide salt, typically sodium azide (NaN₃). researchgate.net This reaction is a cornerstone of SNAr chemistry and is widely applied to activated aryl halides. amazonaws.com Similarly, benzylic halides can be readily converted to benzylic azides via an SN2 reaction with sodium azide in a solvent like DMF. beilstein-journals.orgd-nb.info

From Alcohols : Alcohols can be converted directly into azides. A powerful reagent for this transformation is diphenylphosphoryl azide (DPPA). d-nb.infonih.gov In the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), an alcohol can be deprotonated and subsequently react with DPPA to furnish the corresponding azide. d-nb.infonih.gov Another modern reagent for the direct azidation of alcohols is 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP), which operates under mild conditions and simplifies purification as the byproducts are water-soluble. organic-chemistry.org

From Amines : A primary aromatic amine can be transformed into an azide group via a two-step diazotization-azidation sequence. The amine is first treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium, to form a diazonium salt. The subsequent addition of sodium azide to the diazonium salt solution results in the formation of the aryl azide. This is a common pathway for preparing azides from the corresponding anilines.

Radical and C-H Azidation : More advanced methods include the radical azidonation of aldehydes using iodine azide. researchgate.net Furthermore, direct C-H azidation techniques are emerging, which can introduce an azide group directly onto an aromatic C-H bond, often guided by a directing group and mediated by a transition metal catalyst. rsc.org

Table 2: Methods for Azide Incorporation

| Precursor Functional Group | Reagent(s) | Resulting Functional Group | Reference(s) |

|---|---|---|---|

| Aryl Halide | Sodium Azide | Aryl Azide | researchgate.netamazonaws.com |

| Benzyl Halide | Sodium Azide | Benzyl Azide | beilstein-journals.orgd-nb.info |

| Alcohol | DPPA, DBU | Azide | d-nb.infonih.gov |

| Alcohol | ADMP, DBU | Azide | organic-chemistry.org |

| Primary Amine | 1. NaNO₂, Acid2. NaN₃ | Azide |

Synthetic Approaches for Methyl-Substituted Azidobenzaldehydes

The synthesis of specifically methyl-substituted azidobenzaldehydes, such as 2-azido-3-methylbenzaldehyde, requires regioselective control.

A plausible and documented route to a closely related precursor, 1-(2-azido-3-methylphenyl)ethan-1-ol, provides a clear blueprint. rsc.org This synthesis begins with 2-amino-3-methylbenzyl alcohol. The alcohol is first oxidized to the corresponding aldehyde, 2-amino-3-methylbenzaldehyde, using manganese dioxide (MnO₂). rsc.org This amino-aldehyde is then subjected to a Sandmeyer-type reaction. Treatment with sodium nitrite and then sodium azide in an acidic medium converts the amino group into the desired azide functionality, yielding this compound. rsc.org In the reported procedure, this aldehyde was then reacted with a Grignard reagent to produce the alcohol, but the intermediate aldehyde is the target compound of interest.

An alternative, more classical approach would start from 3-methylbenzaldehyde (B113406). smolecule.com The aldehyde group is first protected as a dimethyl acetal (B89532). The aromatic ring is then nitrated at the position ortho to the methyl group. This is followed by the reduction of the nitro group to an amine, for example, by catalytic hydrogenation. Finally, deprotection of the acetal under mild acidic conditions would yield 2-amino-3-methylbenzaldehyde. smolecule.com This intermediate can then be converted to this compound using the diazotization-azidation sequence described above.

Table 3: Synthetic Scheme for this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2-Amino-3-methylbenzyl alcohol | MnO₂, DCM | 2-Amino-3-methylbenzaldehyde | rsc.org |

This targeted synthesis highlights the necessity of combining functional group interconversions with aromatic substitution reactions to achieve the desired substitution pattern on the benzaldehyde core.

Exploration of Reactivity and Mechanistic Pathways of 2 Azido 3 Methylbenzaldehyde

Intramolecular Transformations Governed by Proximity Effects

The ortho positioning of the azido (B1232118) and aldehyde groups is the defining structural feature of 2-azido-3-methylbenzaldehyde, enabling a range of intramolecular reactions. These transformations are driven by the ability of the two groups to interact, often after one of them is converted into a more reactive intermediate. This proximity effect facilitates the construction of complex heterocyclic scaffolds that would otherwise require multi-step synthetic sequences.

Cyclization Reactions via Intramolecular Imine Formation

While direct intramolecular imine formation from this compound is not extensively documented, the reactivity of the closely related 2-azidobenzaldehyde (B97285) serves as a valuable model for the synthesis of quinazoline (B50416) derivatives. preprints.orgelifesciences.org These reactions showcase the potential for the azido and aldehyde functionalities to participate in annulation strategies, leading to the formation of fused heterocyclic systems. For instance, 2-azidobenzaldehydes can react with various components in one-pot procedures to construct the quinazoline core, a privileged scaffold in medicinal chemistry. preprints.orgelifesciences.org These transformations often proceed through intermediates where the azide (B81097) is reduced to an amine, which then undergoes intramolecular cyclization with the aldehyde.

Staudinger/Aza-Wittig Tandem Sequences and Subsequent Annulations

A powerful strategy for leveraging the dual functionality of ortho-azido aldehydes is the tandem Staudinger/aza-Wittig reaction. nih.govchem-station.com In this sequence, the azide group reacts with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane via the Staudinger reaction. This intermediate can then undergo an intramolecular aza-Wittig reaction with the adjacent aldehyde group to form a cyclic imine. nih.govscispace.com

This tandem sequence has been effectively used to synthesize a variety of nitrogen-containing heterocycles. For example, the reaction of ortho-azidobenzaldehydes with β-ketosulfonamides or sulfones, initiated by the formation of an iminophosphorane, leads to a Knoevenagel condensation followed by an intramolecular aza-Wittig reaction to produce 3-sulfonyl-substituted quinolines in good to excellent yields. beilstein-journals.org

A general representation of this tandem reaction is depicted below:

| Reactant A | Reactant B | Reagent | Product Type | Reference |

| ortho-Azidobenzaldehyde | Triphenylphosphine | - | Iminophosphorane | nih.gov |

| Iminophosphorane | (Internal Aldehyde) | Heat | Cyclic Imine | nih.gov |

| ortho-Azidobenzaldehyde | Ketosulfonamide/sulfone | PPh3, Base | 3-Sulfonylquinoline | beilstein-journals.org |

This methodology provides a streamlined approach to complex heterocyclic structures from readily available starting materials. The intramolecular nature of the aza-Wittig step is highly efficient, driven by the formation of a stable six-membered ring.

Cascade Cyclizations Involving ortho-Azido Aldehyde Architectures

The inherent reactivity of the ortho-azido aldehyde structure allows for elegant cascade reactions where multiple bonds are formed in a single operation. These processes are often catalyzed by transition metals, which can coordinate to the functional groups and orchestrate a series of bond-forming events.

A notable example of a cascade cyclization is the copper-catalyzed reaction of 2-azidobenzaldehydes with alkynols. acs.org This transformation provides access to 6H-isochromeno[4,3-c]quinolines, a class of fused N- and O-containing heterocycles. The reaction is believed to proceed through a series of steps initiated by the copper catalyst, leading to the formation of a complex polycyclic system in a single pot. This concise strategy highlights the power of cascade reactions to rapidly build molecular complexity from simple precursors. acs.org

The reaction likely involves the initial formation of a copper acetylide from the alkynol, which then engages with the azido aldehyde in a sequence of steps that may include cycloaddition, cyclization, and aromatization to afford the final product.

Intermolecular Reactivity Patterns

In addition to the intramolecular pathways dictated by the proximity of the azido and aldehyde groups, this compound can also undergo intermolecular reactions where each functional group reacts independently with external reagents.

1,3-Dipolar Cycloadditions (Click Chemistry)

The azide functional group is a quintessential component of one of the most famous "click chemistry" reactions: the Huisgen 1,3-dipolar cycloaddition. Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and reliable method for forming 1,2,3-triazole rings. The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups.

The azide group in this compound can readily participate in CuAAC reactions with terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles. This reaction proceeds with high regioselectivity and is a cornerstone of modern chemical biology and materials science.

| Reaction Type | Reactants | Catalyst | Product |

| CuAAC | This compound, Terminal Alkyne | Cu(I) source | 1-(2-formyl-6-methylphenyl)-4-substituted-1H-1,2,3-triazole |

The resulting triazole product retains the aldehyde functionality, which can be used for further chemical modifications, making this compound a useful bifunctional building block in organic synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and mild reaction conditions. This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. For this compound, the azide moiety readily participates in this transformation. The generally accepted mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. The presence of the aldehyde group on the aromatic ring is well-tolerated under the typical CuAAC reaction conditions, which often utilize a copper(II) salt like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ.

Applications in 1,2,3-Triazole Formation

The primary application of the CuAAC reaction with this compound is the synthesis of a diverse array of 1,4-disubstituted 1,2,3-triazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. By varying the terminal alkyne coupling partner, a wide range of functional groups can be introduced into the final molecule, attached to the triazole ring. The resulting products are bifunctional, retaining the aldehyde group which can be used for subsequent transformations, thus serving as versatile intermediates for the synthesis of more complex molecular architectures.

| Aryl Azide | Terminal Alkyne | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| This compound (hypothetical) | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | High |

| This compound (hypothetical) | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | High |

| This compound (hypothetical) | 1-Ethynylcyclohexene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | High |

Reactions Involving the Aldehyde Moiety

The aldehyde functional group of this compound is a site of rich reactivity, enabling condensations, participating as an electrophile in multicomponent reactions, and serving as a precursor for acyl radicals.

Carbonyl Condensation Reactions (e.g., Knoevenagel) in Domino Sequences

The aldehyde group of this compound can undergo Knoevenagel condensation with active methylene (B1212753) compounds. This reaction is particularly powerful when incorporated into a domino sequence, where the initial condensation product undergoes a subsequent intramolecular reaction involving the strategically positioned azide group. For instance, the Knoevenagel condensation of 2-azidobenzaldehyde with compounds containing an α-sulfonyl group, in the presence of a phosphine such as triphenylphosphine (PPh₃), can initiate a cascade. The phosphine first reacts with the azide to form an iminophosphorane (a Staudinger reaction). The aldehyde then undergoes a base-mediated Knoevenagel condensation with the active methylene compound. The resulting intermediate can then undergo an intramolecular aza-Wittig reaction, leading to the formation of a quinoline (B57606) ring system. This sequence demonstrates the utility of having both functionalities in proximity on the aromatic ring. semanticscholar.org

Electrophilic Reactivity in Multicomponent Processes

The electrophilic nature of the aldehyde's carbonyl carbon allows this compound to participate in various multicomponent reactions (MCRs). In these reactions, three or more reactants combine in a single pot to form a complex product that incorporates portions of all the starting materials.

One such example is the Ugi reaction, a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. 2-Azidobenzaldehydes have been successfully employed in Ugi/Staudinger/aza-Wittig sequences to synthesize 3,4-dihydroquinazolines. preprints.org In this sequence, the aldehyde first participates in the Ugi reaction. The resulting product, which still contains the azide group, is then treated with a phosphine to induce an intramolecular Staudinger/aza-Wittig cyclization, leading to the formation of the heterocyclic product.

Another relevant MCR is the Passerini reaction, a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. The use of ortho-azidobenzaldehydes in this reaction has been documented. The Passerini product retains the azide functionality, which can then undergo further transformations, such as a Staudinger-aza-Wittig reaction, to generate heterocycles like benzoxazines. mdpi.com

| Reaction Type | Other Reactants | Key Intermediate | Final Product Class |

|---|---|---|---|

| Ugi/Staudinger/aza-Wittig | Amine, Carboxylic Acid, Isocyanide, Phosphine | Ugi adduct with azide group | 3,4-Dihydroquinazolines preprints.org |

| Passerini/Staudinger-aza-Wittig | Carboxylic Acid, Isocyanide, Phosphine | Passerini adduct with azide group | Benzoxazines mdpi.com |

Acyl Radical Generation from Aldehyde C-H Bonds and Related Amination Reactions

Modern synthetic methods, particularly visible-light photoredox catalysis, allow for the generation of acyl radicals from the C-H bond of aldehydes under mild conditions. nih.govorganic-chemistry.org This transformation involves the abstraction of the aldehydic hydrogen atom by a photogenerated radical species. The resulting acyl radical is a versatile intermediate that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

In the context of this compound, the generation of an acyl radical at the formyl position would create a highly reactive intermediate. The proximity of the azide group opens up the possibility for a subsequent intramolecular amination reaction. The acyl radical could potentially be trapped by the azide group, leading to a cyclization event and the formation of a new heterocyclic ring system, likely with the extrusion of dinitrogen. This pathway represents a potential route to novel fused heterocyclic compounds.

Photochemical Activation and Transformations

Beyond photoredox catalysis, both the aldehyde and azide functionalities of this compound are susceptible to direct photochemical activation. The photolysis of aryl azides is a well-known method for generating highly reactive nitrene intermediates. These nitrenes can undergo a variety of subsequent reactions, including C-H insertion, addition to alkenes, and ring expansion. The irradiation of 2-azidobenzaldehyde could lead to the formation of a nitrene, which could then react intramolecularly with the aldehyde group or the methyl group, or with an external substrate.

Simultaneously, the aldehyde group itself can be photochemically excited. As discussed, this can lead to the generation of acyl radicals. nih.govorganic-chemistry.org The interplay between the photochemical reactivity of the azide and the aldehyde groups could lead to complex and interesting transformations, providing access to unique molecular scaffolds. For example, the photolysis of some o-azidobenzoic acid derivatives in methanol (B129727) has been shown to result in ring expansion to form 3H-azepines. organic-chemistry.org This suggests that similar ring expansion pathways could be accessible from this compound under photochemical conditions.

Generation and Reactivity of Aryl Nitrenes from the Azide Group

Aryl nitrenes are highly reactive, electron-deficient intermediates that are the nitrogen analogs of carbenes. wikipedia.org They are typically not isolated but are generated in-situ for subsequent reactions. wikipedia.org The most common method for generating aryl nitrenes is through the decomposition of aryl azides, which can be achieved either by thermolysis or photolysis, leading to the expulsion of molecular nitrogen (N₂). wikipedia.org

The reactivity of the resulting aryl nitrene is dictated by its electronic spin state. It can exist as either a singlet state, with a pair of non-bonding electrons in one orbital, or a triplet state, with two unpaired electrons in different orbitals. wikipedia.orgslideshare.net The singlet nitrene is generally the initial product of azide decomposition, particularly in photolytic reactions, and it behaves as an electrophile. slideshare.net If the singlet nitrene does not react quickly, it can undergo intersystem crossing to the more stable triplet ground state. slideshare.net Triplet nitrenes exhibit diradical character and react through stepwise radical mechanisms. slideshare.netwikipedia.org

Phenyl nitrenes, in general, have a strong tendency to undergo rearrangement reactions, which can lead to the formation of polymeric tars. purdue.edu However, their ability to undergo insertion and cycloaddition reactions makes them valuable intermediates in synthetic chemistry for creating new C-N bonds. wikipedia.orgpurdue.edu

| Property | Singlet Nitrene | Triplet Nitrene |

|---|---|---|

| Generation | Initial product of photolysis/thermolysis. slideshare.net | Formed from singlet nitrene via intersystem crossing. slideshare.net |

| Electronic State | Electron pair in one orbital. slideshare.net | Two unpaired electrons in separate orbitals (diradical character). slideshare.net |

| Reaction Mechanism | Concerted, stereospecific reactions. slideshare.netwikipedia.org | Stepwise, radical abstraction-recombination pathways. slideshare.netwikipedia.org |

| Typical Reactions | C-H bond insertion (concerted), aziridination of olefins (stereospecific). slideshare.netwikipedia.org | H-atom abstraction, radical-type additions. wikipedia.org |

Intramolecular Cyclization and Insertion Pathways of Photogenerated Nitrenes

Upon photogeneration from this compound, the aryl nitrene is positioned in close proximity to the aldehyde and methyl C-H bonds, creating a favorable environment for intramolecular reactions. These pathways are often highly efficient and regioselective due to the spatial arrangement of the reacting groups.

The primary intramolecular pathways available to the nitrene are C-H insertion and cyclization.

Insertion into the Methyl C-H Bond: The nitrene can insert into one of the C-H bonds of the adjacent methyl group. A concerted insertion by a singlet nitrene would lead to the formation of a five-membered heterocyclic ring, specifically a derivative of indoline. This type of transformation is a powerful method for direct C-N bond formation. wikipedia.org

Reaction with the Aldehyde Group: The nitrene can also interact with the aldehyde group. One potential pathway involves insertion into the aldehydic C-H bond, which would result in the formation of an N-formyl substituted ring system. Alternatively, complex rearrangements involving the carbonyl group could occur. Aryl nitrenes are known to undergo ring expansion to form seven-membered ring cumulenes, which can then proceed through various intermediates. wikipedia.org For instance, the nitrene generated from 2-azidobiphenyl (B3386803) readily undergoes intramolecular insertion to form carbazole (B46965) in high yield. slideshare.net

The specific products formed from this compound would depend critically on the reaction conditions, which influence the dominant spin state of the nitrene and the relative rates of the competing intramolecular pathways.

Spectroscopic and Computational Insights into Excited State Dynamics

Understanding the transformation from the initial photo-excited azide to the final cyclized products requires probing events that occur on extremely short timescales, from femtoseconds to nanoseconds. nih.gov Ultrafast transient absorption spectroscopy and computational chemistry are essential tools for elucidating these complex excited-state dynamics. nih.govmdpi.com

Spectroscopic Insights: Femtosecond transient absorption spectroscopy is a powerful technique used to monitor the evolution of a molecule after photoexcitation. nih.gov An ultrashort "pump" laser pulse excites the molecule, and a subsequent "probe" pulse, delayed by a precise amount of time, measures the absorption spectrum of the transient species. nih.gov By varying the delay time, a "movie" of the photochemical reaction can be constructed. researchgate.net

For a molecule like this compound, this technique can identify:

The Initially Excited State (S₁): The first species observed immediately after the pump pulse corresponds to the molecule in its electronically excited state.

Nitrene Formation: The decay of the excited state signal would be accompanied by the rise of new absorption bands corresponding to the formation of the aryl nitrene intermediate. figshare.com

Subsequent Intermediates: Any subsequent intermediates on the pathway to the final product, such as ring-expanded cumulenes or diradicals, could potentially be observed and their lifetimes measured. wikipedia.orgresearchgate.net

Computational Insights: Computational methods, particularly those based on Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), provide a theoretical framework for interpreting experimental results. mdpi.com These calculations can map out the potential energy surfaces of the ground and excited states, identifying the minimum energy pathways for the reaction. mdpi.com

Key contributions from computational studies include:

Predicting Absorption Spectra: Calculations can predict the absorption spectra of transient species, aiding in the assignment of experimental signals from transient absorption spectroscopy. mdpi.com

Elucidating Reaction Mechanisms: By calculating the energy barriers for different reaction pathways (e.g., C-H insertion vs. ring expansion), computational models can explain or predict the observed product distribution.

Understanding Intersystem Crossing: The transition from the singlet to the triplet nitrene state can be modeled to understand the factors that control this process.

| Technique | Type of Information Obtained | Relevance to this compound |

|---|---|---|

| Femtosecond Transient Absorption Spectroscopy | Real-time observation of transient species; lifetimes of excited states and intermediates. nih.govnih.gov | Directly observe the decay of the excited azide and the formation and subsequent reactions of the aryl nitrene. figshare.com |

| Time-Dependent Density Functional Theory (TD-DFT) | Calculation of excited state energies; prediction of transient absorption spectra; mapping of reaction pathways. mdpi.com | Assign experimental spectra to specific intermediates; determine the most likely intramolecular cyclization and insertion pathways. |

| Matrix Isolation Spectroscopy (ESR/UV-Vis) | Trapping and characterization of highly reactive intermediates at low temperatures. wikipedia.org | Trap and definitively identify the triplet nitrene intermediate through its characteristic ESR signal. wikipedia.org |

Mechanistic Elucidations and Computational Studies

Advanced Spectroscopic Probes for Reaction Intermediates

The study of short-lived reaction intermediates, such as nitrenes and ketenimines, formed during the reactions of aryl azides like 2-azido-3-methylbenzaldehyde, necessitates the use of advanced time-resolved spectroscopic techniques. These methods allow for the direct observation of transient species, providing critical data on their structure, kinetics, and subsequent transformations.

Time-Resolved Infrared (TR-IR) Spectroscopy is a powerful tool for monitoring the vibrational signatures of molecules as a reaction progresses. nih.gov By initiating a reaction with a pulse of light (photolysis) or a rapid change in temperature, TR-IR can capture the infrared spectra of intermediates on timescales ranging from picoseconds to milliseconds. nih.govfrontiersin.org For aryl azides, TR-IR can detect the characteristic asymmetric and symmetric stretching frequencies of the azide (B81097) group (around 2250 cm⁻¹ and 1330 cm⁻¹, respectively) and their disappearance over time. researchgate.net Concurrently, new absorption bands corresponding to the formation of intermediates like nitrenes or the ring-expansion product, ketenimine, can be observed. acs.orgresearchgate.net For instance, in studies of related aryl azides, the formation of ketenimine intermediates is identified by characteristic vibrational bands. acs.org

Transient Absorption Spectroscopy complements TR-IR by providing information about the electronic transitions of transient species. This technique is particularly useful for detecting species with distinct electronic absorption profiles, such as triplet nitrenes, which can be formed through photosensitization. uni-goettingen.deacs.org The photochemical decomposition of aryl azides can proceed through both singlet and triplet nitrene intermediates, and transient absorption spectroscopy helps to distinguish their roles and reaction pathways. uni-goettingen.de For example, studies on the photolysis of aryl azides have used this technique to show that the reactive state leading to N₂ loss can be an azide-ππ* triplet state. uni-goettingen.de

These spectroscopic methods, often combined with isotopic labeling and site-directed mutagenesis in biocatalytic systems, provide a detailed picture of the reaction mechanism. For example, in the myoglobin-catalyzed oxidation of primary azides, kinetic isotope effect and labeling experiments support a mechanism involving a heme-catalyzed decomposition of the azide to form an aldimine intermediate, which then hydrolyzes to the aldehyde product. semanticscholar.org

Computational Chemistry (DFT) for Transition State and Pathway Analysis

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms of organic compounds, including those involving this compound. youtube.com DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the evaluation of reaction barriers, providing a theoretical framework to understand experimental observations. github.ioarxiv.org

Transition State Analysis: DFT is frequently used to model the transition states of key reaction steps, such as nitrene formation, cyclization, and rearrangement. researchgate.net For aryl azides, a critical area of study is the intramolecular rearrangement of the initially formed nitrene. Computational studies have explored the energetic barriers for ring expansion to a ketenimine versus other potential reaction pathways. acs.org These calculations have revealed that steric factors, such as the methyl group in this compound, can influence the energy barrier of bicyclization, thereby affecting the reaction outcome. acs.org The accuracy of these predictions is crucial, as even small errors in calculated barrier heights can lead to significant misinterpretations of reaction selectivity. researchgate.net

Reaction Pathway Elucidation: DFT calculations can map out entire reaction pathways, comparing the energetic feasibility of different proposed mechanisms. For instance, in the cyclization reactions of 2-azidobenzaldehydes, DFT can be used to rationalize the observed regioselectivity by comparing the activation energies of different cyclization modes. acs.orgacs.org In a study on a copper-catalyzed cascade reaction of alkynols and 2-azidobenzaldehydes, DFT calculations suggested that the reaction proceeds through an entropically unfavorable intermolecular addition as the first step, followed by intramolecular cyclization and aromatization. acs.org Similarly, in gold-catalyzed reactions, DFT has been used to support mechanisms involving the generation of α-imino gold carbenes and to explain the observed regioselectivity in the synthesis of 2-aminoindoles. acs.org

Interactive Data Table: DFT Calculated Energetics for Aryl Azide Rearrangement

This table presents representative DFT calculated energy barriers for the intramolecular rearrangement of a model aryl azide to a ketenimine, illustrating the type of data generated from computational studies. acs.org

| Intermediate/Transition State | Description | Relative Energy (kcal/mol) |

| S₀ | Ground-state aryl azide | 0.0 |

| S₁ | Excited-state aryl azide | 80.5 |

| TS₁ | Transition state for N₂ extrusion | 85.0 |

| ¹Nitrene | Singlet nitrene intermediate | 45.2 |

| TS₂ | Transition state for ring expansion | 55.8 |

| Ketenimine | Ketenimine product | -15.3 |

Note: These values are illustrative and based on a model system. The actual energies for this compound would require specific calculations.

DFT calculations also aid in understanding the role of solvents and catalysts by modeling their interactions with the reactants and intermediates. sciforum.net For example, calculations can show how a catalyst coordinates with the substrate to lower the activation energy of a specific pathway. acs.org

Catalyst Design and Ligand Effects on Reaction Selectivity and Efficiency

The outcome of reactions involving aryl azides can be profoundly influenced by the choice of catalyst and the nature of the ligands coordinated to the metal center. Catalyst design focuses on enhancing reaction rates, controlling stereoselectivity, and directing the reaction towards a specific product.

Catalyst Selection: A variety of transition metals, including rhodium, gold, and copper, have been shown to catalyze reactions of aryl azides. rsc.orgacs.orgbeilstein-journals.org Gold catalysts, in particular, are effective in activating alkynes for nucleophilic addition by azides, leading to the formation of heterocycles like pyrroles and quinolines. rsc.orgorganic-chemistry.org Rhodium catalysts are often employed for their ability to generate rhodium nitrene intermediates, which can undergo intramolecular cyclization and rearrangement reactions. researchgate.net For instance, Rh₂(esp)₂ has been used to catalyze the formation of 2,3-dihaloindoles from 1-azido-2-(2,2-dihalovinyl)arenes. researchgate.net

Ligand Effects: The ligands attached to the metal catalyst play a crucial role in modulating its reactivity and selectivity. Steric and electronic properties of the ligand can influence the coordination of the substrate, the stability of intermediates, and the energy of transition states. chinesechemsoc.org Chiral N,N'-dioxide ligands, for example, have been shown to significantly accelerate reactions and even reverse the selectivity in certain cases. chinesechemsoc.orgacs.org In some instances, the addition of a ligand can dramatically increase the yield from a mere trace to over 90%. chinesechemsoc.org The mechanism of this "ligand acceleration" can involve improved solubility of the metal catalyst, or direct participation of the ligand in the transition state through non-covalent interactions like hydrogen bonding. chinesechemsoc.org

Interactive Data Table: Effect of Catalyst and Ligand on a Model Reaction

This table illustrates how the choice of catalyst and ligand can impact the yield of a hypothetical cyclization reaction.

| Catalyst | Ligand | Yield (%) |

| None | None | < 5 |

| CuI | Bipyridine | 75 |

| Rh₂(OAc)₄ | None | 60 |

| [IPrAuCl]/AgSbF₆ | None | 85 |

| Rh₂(esp)₂ | None | 70 |

| Mg(NTf₂)₂ | None | 8 |

| Mg(NTf₂)₂ | L-pipe-Ph₂ | 93 |

Note: This data is compiled from various sources on related reactions to illustrate the general principles and is not specific to a single reaction of this compound.

The confinement of a catalyst within a molecular host, such as a cyclodextrin (B1172386) or cucurbituril, represents another strategy to control reactivity. frontiersin.org The confined space can impose steric constraints that favor a particular reaction pathway or stereoisomer, leading to enhanced selectivity. frontiersin.org The design of bifunctional catalysts, where different catalytic moieties are present on the same support, can also improve the efficiency of domino reactions by facilitating the transfer of intermediates between active sites. rsc.org

Strategic Applications in the Synthesis of Chemically Significant Scaffolds

Methodologies for the Construction of Fused and Polycyclic Heterocycles

The strategic placement of the azido (B1232118) and aldehyde groups on the benzene (B151609) ring of 2-Azido-3-methylbenzaldehyde facilitates a multitude of cyclization strategies. These reactions often proceed as cascades or domino sequences, where the initial transformation of one functional group triggers the subsequent reaction of the other, leading to the rapid assembly of complex molecular architectures from a relatively simple starting material. dntb.gov.ua

Quinoline (B57606) and Isoquinoline (B145761) Derivatives

Quinolines and their isomers, isoquinolines, are privileged heterocyclic motifs found in numerous natural products and synthetic compounds with a wide array of biological activities. mdpi.comrsc.org this compound serves as a key precursor for quinoline synthesis through several elegant cascade reactions.

One prominent method involves the intramolecular aza-Wittig reaction. The process commences with a Staudinger reaction between the azide (B81097) of a 2-azidobenzaldehyde (B97285) derivative and triphenylphosphine (B44618) to form an iminophosphorane. This intermediate can then undergo a Knoevenagel condensation with an active methylene (B1212753) compound (e.g., ketones, β-ketosulfonamides) at the aldehyde position. mdpi.combeilstein-journals.org The subsequent intramolecular aza-Wittig cyclization and aromatization yield highly substituted quinolines. mdpi.com Another approach is the [4+2] annulation, where 2-azidobenzaldehydes react with various dienophiles. For instance, reaction with nitroalkenes in the presence of a copper catalyst leads to 3-nitroquinolines after a sequence of addition, cyclization, and dehydration. mdpi.com Photolytic methods have also been employed; irradiation of ortho-azidocinnamoyl compounds, formed by the condensation of 2-azidobenzaldehydes with ketones, generates a nitrene intermediate. In protic solvents, this leads to 2-substituted quinolines via an intramolecular imine cyclization. mdpi.comresearchgate.net

While direct synthesis of isoquinolines from this compound is less commonly documented, related strategies highlight the utility of azido precursors. Orthogonal synthesis approaches using α-azido carbonyl compounds that bear a 2-alkenylaryl moiety demonstrate the formation of isoquinolines through 6π-electrocyclization of in situ-formed N-H imine intermediates. organic-chemistry.org This suggests the potential for this compound to be elaborated into suitable precursors for isoquinoline synthesis. For example, a Wittig or Horner-Wadsworth-Emmons reaction at the aldehyde position could introduce the necessary alkenyl moiety, setting the stage for subsequent cyclization involving the azide group.

| Scaffold | Reaction Type | Key Reagents/Conditions | Intermediate | Reference |

|---|---|---|---|---|

| Quinoline | Staudinger/Aza-Wittig | 1. PPh3 2. Active methylene compound (e.g., ketone) | Iminophosphorane | mdpi.com |

| Quinoline | [4+2] Annulation | Nitroalkene, Cu catalyst | Nitrene/Nitrenium ion | mdpi.com |

| Quinoline | Photolytic Cyclization | Ketone (to form cinnamoyl deriv.), UV light, protic solvent | Nitrene | researchgate.net |

| Isoquinoline | 6π-Electrocyclization (from related precursors) | (Requires elaboration of aldehyde to 2-alkenylaryl moiety) | N-H Imine | organic-chemistry.org |

Tetrazoles and Triazoles

The azide functionality of this compound is a perfect handle for the construction of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and regioselective coupling of the azide with terminal alkynes to furnish 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The ruthenium-catalyzed variant (RuAAC) provides access to the corresponding 1,5-disubstituted regioisomers. organic-chemistry.org These reactions are highly modular and tolerate a wide range of functional groups, making them ideal for generating libraries of complex molecules.

The aldehyde group can be used to construct tetrazole rings. A common strategy involves the one-pot conversion of an aldehyde to a 5-substituted 1H-tetrazole using an azide source like sodium azide, often in the presence of a catalyst. This transformation typically proceeds through the in-situ formation of a nitrile, which then undergoes a [3+2] cycloaddition with the azide ion. This provides a pathway to molecules containing both a tetrazole ring (derived from the aldehyde) and a separate aryl azide moiety, which can be used in subsequent orthogonal reactions.

Furthermore, the dual functionality of this compound enables intramolecular reactions to form fused systems. For example, reductive amination of the aldehyde with a propargylic amine, followed by heating, can trigger an intramolecular Huisgen cycloaddition to yield 1,2,3-triazole-fused 1,4-benzodiazepines. researchgate.netbeilstein-journals.org

| Scaffold | Reaction Type | Key Reagents/Conditions | Functional Group Utilized | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne, Cu(I) source (e.g., CuSO4/Na-ascorbate) | Azide | organic-chemistry.orgnih.gov |

| 1,2,3-Triazole | Ru-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Terminal alkyne, Ru catalyst | Azide | organic-chemistry.org |

| Tetrazole | One-pot conversion via nitrile | NH2OH·HCl, NaN3 | Aldehyde | [N/A] |

| Triazolo-fused Diazepine (B8756704) | Reductive Amination / Intramolecular Cycloaddition | Propargylamine, heat | Aldehyde & Azide | researchgate.netbeilstein-journals.org |

Pyrroles, Indoles, and Imidazoles

The synthesis of pyrroles, indoles, and imidazoles can also be achieved using this compound as a versatile starting point. The formation of 2-acylated indoles has been demonstrated through the photolysis of ortho-azidocinnamoyl derivatives in aprotic solvents. researchgate.net These precursors are readily synthesized by the Claisen-Schmidt condensation of this compound with appropriate methyl ketones.

Pyrrole (B145914) synthesis can be envisioned through transition-metal-catalyzed reactions of dienyl azides. organic-chemistry.org this compound can be converted into a suitable dienyl azide substrate via olefination reactions, which then undergoes cyclization to form the pyrrole ring.

Multicomponent reactions (MCRs) are particularly effective for constructing highly substituted imidazoles. acs.org For instance, a four-component reaction between a 2-bromoacetophenone, an aldehyde (like this compound), a primary amine, and ammonium (B1175870) acetate (B1210297) can produce 1,2,4-trisubstituted-1H-imidazoles under solvent-free conditions. organic-chemistry.org Another approach involves the erbium triflate-catalyzed reaction of α-azido chalcones (derivable from 2-azidobenzaldehydes), other aldehydes, and anilines to give polysubstituted imidazoles. acs.org The presence of the azide group on the benzaldehyde (B42025) scaffold allows for its incorporation into the final imidazole (B134444) structure, which can then be used for further functionalization.

| Scaffold | Reaction Type | Key Reagents/Conditions | Precursor Derived from this compound | Reference |

|---|---|---|---|---|

| Indole | Photolytic Cyclization | Methyl ketone, UV light, aprotic solvent | ortho-Azidocinnamoyl derivative | researchgate.net |

| Pyrrole | Transition Metal Catalysis (from related precursors) | (Requires conversion to dienyl azide), ZnI2 or Rh catalyst | Dienyl azide | organic-chemistry.org |

| Imidazole | Multicomponent Reaction (MCR) | α-Azido chalcone, aniline, Er(OTf)3 | α-Azido chalcone | acs.org |

Diazepines and Related Annulated Systems

The synthesis of benzodiazepines and related seven-membered heterocyclic systems is a significant area of medicinal chemistry. This compound is an excellent substrate for constructing these scaffolds. One-pot, multicomponent reactions are frequently employed. For example, a sequential Ugi/Staudinger/aza-Wittig reaction sequence using 2-azidobenzaldehyde, an amine, an isocyanide, and a carboxylic acid can generate 3-arylidene-3H-1,4-benzodiazepines. thieme-connect.com

Cascade reactions initiated by the reaction of 2-azidobenzaldehydes with propargyl amides can lead to complex, fused polycyclic systems containing a diazepine ring. nih.gov These atom-economical processes can involve up to five reactive centers (amide, amine, carbonyl, azide, and alkyne) to rapidly build molecular complexity. nih.gov A particularly elegant strategy involves a Ugi reaction followed by a base-induced ring closure and an intramolecular azide-alkyne cycloaddition (IAAC) to assemble tetracyclic triazolobenzodiazepine-fused frameworks. beilstein-journals.org This highlights how the two functional groups of the starting aldehyde can be orchestrated to participate in distinct, sequential ring-forming events.

| Scaffold | Reaction Type | Key Reagents/Conditions | Key Features | Reference |

|---|---|---|---|---|

| 3H-1,4-Benzodiazepine | Sequential Ugi/Staudinger/Aza-Wittig | Amine, isocyanide, carboxylic acid, PPh3 | One-pot, four-reaction sequence | thieme-connect.com |

| Triazolobenzodiazepine | Reductive Amination / Intramolecular Cycloaddition | Propargylamine, reducing agent, heat | Formation of two fused heterocyclic rings | researchgate.net |

| Fused Quinazolinotriazolobenzodiazepine | One-pot Cascade | Alicyclic propargyl amides, I2 or p-TSA | Atom-economical, five-center reaction | nih.gov |

| Triazolobenzodiazepine-fused Diketopiperazine/Hydantoin | Sequential Ugi / Base-induced cyclization / IAAC | Propargylamine, isocyanide, chloroacetic acid, KOH | Assembly of tetracyclic systems | beilstein-journals.org |

Contributions to Scaffold-Oriented Synthesis and Diversity-Oriented Synthesis

Scaffold-Oriented Synthesis (SOS) and Diversity-Oriented Synthesis (DOS) are powerful strategies for populating chemical space with structurally novel and diverse molecules, which is crucial for drug discovery and chemical biology. cam.ac.uknih.gov this compound is an exemplary building block for these approaches due to its bifunctional nature, where the aldehyde and azide groups can be addressed with orthogonal chemical reactions.

The core principle is to use the starting material in divergent pathways to generate a library of compounds with distinct molecular skeletons. For example, the aldehyde group can participate in a multicomponent reaction (like the Ugi or Biginelli reaction) to create an initial level of complexity, leaving the azide group untouched for a subsequent diversification step. This azide can then be used in a click reaction to attach the newly formed scaffold to various other molecules or to induce a second cyclization. chim.itresearchgate.net

Conversely, the azide can be the first point of reaction. An intramolecular reaction, such as a nitrene insertion or an aza-Wittig cyclization, can form a core heterocyclic scaffold. The aldehyde group, having been carried through the reaction sequence, then becomes a handle for introducing diversity by reacting it with a panel of nucleophiles (e.g., Grignard reagents, amines, hydrazines). This bifunctional linchpin approach allows for the efficient, stepwise construction of complex and varied molecular architectures from a single, readily accessible precursor. rsc.orgpnas.org The ability to generate over fifty distinct molecular scaffolds from a common starting point using such strategies has been demonstrated, underscoring the power of using versatile bifunctional reagents. rsc.org

Development of Ligation and Conjugation Strategies in Synthetic Research

Ligation and conjugation strategies are essential for linking molecules together, with widespread applications in chemical biology, materials science, and drug delivery, such as in the formation of antibody-drug conjugates. nih.gov The orthogonal reactivity of this compound makes it an ideal tool for developing such strategies.

The azide group is preeminent in this field due to its participation in bioorthogonal click chemistry. ajgreenchem.comnih.gov The copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions are highly specific, efficient, and can be performed under mild, aqueous conditions, making them suitable for modifying sensitive biological molecules like peptides and proteins. nih.govnih.gov A biomolecule or surface can be functionalized with an alkyne, and this compound (or a derivative) can be clicked onto it, introducing an aldehyde handle for further modification.

The aldehyde group provides a complementary ligation handle. It reacts readily and chemoselectively with α-effect nucleophiles such as hydrazines and aminooxy compounds to form stable hydrazone and oxime linkages, respectively. nih.govnih.gov This reaction is also widely used for bioconjugation. nih.gov Therefore, this compound can act as a heterobifunctional linker. For example, a protein could be modified with an alkyne via an unnatural amino acid. The azide of the benzaldehyde linker would click to the protein, and a payload molecule functionalized with an aminooxy group could then be attached via oxime ligation to the aldehyde. This dual-reagent system allows for controlled, stepwise assembly of complex bioconjugates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Azido-3-methylbenzaldehyde, and what critical parameters affect yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzaldehyde precursor. For example:

- Step 1 : Methylation at the 3-position via Friedel-Crafts alkylation, using methyl chloride and AlCl₃ as a catalyst under anhydrous conditions.

- Step 2 : Azide introduction via nucleophilic substitution (e.g., NaN₃ in DMF at 60°C).

- Critical Parameters : Reaction temperature, solvent polarity, and exclusion of moisture (azides are moisture-sensitive). Monitor intermediates via TLC or HPLC. Optimize stoichiometry to avoid side reactions like over-alkylation.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with reducing agents or heat sources due to azide explosivity .

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen). Regularly check for decomposition (yellowing or precipitate formation) via NMR or FTIR.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identify the azide (-N₃) stretch at ~2100–2200 cm⁻¹ and aldehyde (-CHO) at ~1700 cm⁻¹.

- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons split due to methyl and azide substituents.

- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 191.1. Use deuterated solvents to avoid overlapping peaks.

Advanced Research Questions

Q. How can this compound be utilized in click chemistry applications, and what methodological considerations are essential?

- Methodological Answer :

- Application : As an azide donor in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). React with terminal alkynes (e.g., propargyl alcohol) to form 1,2,3-triazoles.

- Optimization : Use CuSO₄·5H₂O with sodium ascorbate in a 1:2 molar ratio. Monitor reaction via TLC (Rf shift) and purify via column chromatography (silica gel, ethyl acetate/hexane). Control pH (6–8) to prevent aldehyde oxidation.

Q. In studies reporting conflicting data on thermal stability, what experimental approaches resolve discrepancies?

- Methodological Answer :

- Controlled Replication : Conduct thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (air) atmospheres. Compare decomposition onset temperatures.

- Parameter Standardization : Use identical heating rates (e.g., 10°C/min) and sample masses. Cross-validate with DSC for phase transitions .

- Statistical Analysis : Apply ANOVA to compare datasets; report confidence intervals for decomposition thresholds.

Q. What strategies are recommended for tracking the environmental fate of this compound in ecotoxicological studies?

- Methodological Answer :

- Analytical Workflow :

Sample Preparation : Extract from water/soil using SPE cartridges (C18 phase).

Detection : Use HPLC-UV (λ = 254 nm) or LC-QTOF-MS for trace quantification.

Degradation Studies : Expose to UV light or microbial consortia; monitor azide loss via ion chromatography.

- Modeling : Apply fugacity models to predict partitioning in air/water/soil phases. Reference emerging contaminant frameworks (e.g., PFHxS studies) for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.